molecular formula C27H21N5O3 B15043793 N-[(Z)-[1-[2-(4-methylanilino)-2-oxo-ethyl]-2-oxo-indolin-3-ylidene]amino]quinoline-2-carboxamide

N-[(Z)-[1-[2-(4-methylanilino)-2-oxo-ethyl]-2-oxo-indolin-3-ylidene]amino]quinoline-2-carboxamide

Cat. No.: B15043793
M. Wt: 463.5 g/mol
InChI Key: ATXNFIHRAJRKCY-UHFFFAOYSA-N
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Description

N-[(Z)-[1-[2-(4-methylanilino)-2-oxo-ethyl]-2-oxo-indolin-3-ylidene]amino]quinoline-2-carboxamide is a complex organic compound that features a quinoline moiety fused with an indolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[1-[2-(4-methylanilino)-2-oxo-ethyl]-2-oxo-indolin-3-ylidene]amino]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-indolin-3-ylidene with quinoline-2-carboxamide under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[1-[2-(4-methylanilino)-2-oxo-ethyl]-2-oxo-indolin-3-ylidene]amino]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce indolinone derivatives .

Scientific Research Applications

N-[(Z)-[1-[2-(4-methylanilino)-2-oxo-ethyl]-2-oxo-indolin-3-ylidene]amino]quinoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(Z)-[1-[2-(4-methylanilino)-2-oxo-ethyl]-2-oxo-indolin-3-ylidene]amino]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Cyanoacetamide derivatives

Uniqueness

N-[(Z)-[1-[2-(4-methylanilino)-2-oxo-ethyl]-2-oxo-indolin-3-ylidene]amino]quinoline-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H21N5O3

Molecular Weight

463.5 g/mol

IUPAC Name

N-[2-hydroxy-1-[2-(4-methylanilino)-2-oxoethyl]indol-3-yl]iminoquinoline-2-carboxamide

InChI

InChI=1S/C27H21N5O3/c1-17-10-13-19(14-11-17)28-24(33)16-32-23-9-5-3-7-20(23)25(27(32)35)30-31-26(34)22-15-12-18-6-2-4-8-21(18)29-22/h2-15,35H,16H2,1H3,(H,28,33)

InChI Key

ATXNFIHRAJRKCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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